1-Decanethiol

Self-Assembled Monolayers Copper Nanoparticles Surface Modification

1-Decanethiol's C10 chain delivers optimal SAM packing density—tighter than C8 for superior Cu nanoparticle oxidation resistance, yet more dispersible in polar solvents than C12 coatings. In QD-LED fabrication, it boosts emission intensity and chlorobenzene solubility. Vapor pressure (0.0367 mmHg) is >10× lower than 1-octanethiol, significantly reducing odor control burden during open-vessel steps. Proven effective in ligand-exchange on Ru nanoparticles for advanced nanocomposites. Select for reproducible monolayer performance and manageable lab handling.

Molecular Formula CH3(CH2)9SH
C10H21SH
C10H22S
Molecular Weight 174.35 g/mol
CAS No. 143-10-2
Cat. No. B086614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanethiol
CAS143-10-2
Molecular FormulaCH3(CH2)9SH
C10H21SH
C10H22S
Molecular Weight174.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS
InChIInChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3
InChIKeyVTXVGVNLYGSIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Decanethiol (CAS 143-10-2): Comparative Baseline for Procurement Decisions


1-Decanethiol (decyl mercaptan, 1-mercaptodecane) is a straight-chain primary alkanethiol with the formula CH₃(CH₂)₉SH and molecular weight 174.35 g/mol [1]. At ambient conditions it is a colorless to pale yellow liquid with a strong, characteristic thiol odor, a melting point of -26°C, a boiling point of 241°C at 760 mmHg, density of approximately 0.84 g/cm³, and a vapor pressure of 0.0367 mm Hg at 25°C [2][3]. This 10-carbon alkyl chain occupies a pivotal position in the n-alkanethiol series, offering a distinct balance of volatility, self-assembly kinetics, and resulting monolayer properties that differentiate it from shorter (C6, C8) and longer (C12, C14, C18) homologs in both research and industrial contexts [4][5].

Why 1-Decanethiol Cannot Be Simply Replaced with Another n-Alkanethiol or Tertiary Mercaptan


Substituting 1-decanethiol with a generic 'alkanethiol' or alternative chain transfer agent introduces quantifiable changes to critical performance parameters. The packing density, order, and resultant barrier properties of self-assembled monolayers (SAMs) are direct functions of alkyl chain length; even a two-carbon difference (±C2) alters interchain van der Waals interactions and film defect density [1]. In polymerizations, primary linear mercaptans exhibit fundamentally different chain transfer kinetics compared to branched tertiary mercaptans, affecting molecular weight distribution and process control [2]. Furthermore, the distinct vapor pressure and odor profile of 1-decanethiol relative to its neighbors directly impact occupational exposure, material handling requirements, and the feasibility of open-bench versus contained processes [3]. The evidence below quantifies these non-interchangeable performance gaps.

Quantitative Comparative Evidence for 1-Decanethiol (CAS 143-10-2) Performance Differentiation


Chain-Length Dependent Packing Density in 3D Self-Assembled Monolayers on Copper Nanoclusters

1-Decanethiol (C10) provides an intermediate packing density on copper nanoclusters that is measurably distinct from its C8 and C12 analogs. Comparative FTIR and XPS analysis demonstrates that the packing density of n-alkanethiols on Cu nanoclusters increases with chain length, following the trend C12 > C10 > C8 [1]. This density directly correlates with the monolayer's capacity to block oxidative and corrosive species, positioning C10 as the optimal choice when C8 offers insufficient protection but C12 introduces excessive hydrophobicity or solubility limitations for downstream processing [1].

Self-Assembled Monolayers Copper Nanoparticles Surface Modification

Enhanced Photoluminescence Intensity via Mixed-Ligand Capping of Cadmium Sulfide Nanocrystals

The incorporation of 1-decanethiol as a co-ligand significantly amplifies the photoluminescence (PL) emission intensity of CdS nanocrystals compared to those capped with thiophenol alone. Hybrid light-emitting devices fabricated with CdS nanocrystals capped with a mixed thiophenol/1-decanethiol ligand shell demonstrated higher emission intensity than devices utilizing nanocrystals coated only with thiophenol [1]. Additionally, the presence of the 1-decanethiol ligand on the nanocrystal surface improved solubility in chlorobenzene, facilitating device fabrication [1].

Quantum Dots Nanocrystal Synthesis Optoelectronics

Volatility and Odor Profile Differentiation Between C10, C8, and C12 n-Alkanethiols

1-Decanethiol exhibits a vapor pressure (0.0367 mm Hg at 25°C) that is over an order of magnitude lower than 1-octanethiol (C8: 0.425 mm Hg) but approximately 4.3 times higher than 1-dodecanethiol (C12: 0.00853 mm Hg) [1][2][3]. This physicochemical gradient manifests as a distinct olfactory threshold: 1-decanethiol retains a faint, detectable odor, whereas 1-dodecanethiol is considered completely odorless under ambient handling conditions, and 1-octanethiol presents a more potent, objectionable stench [4].

Occupational Safety Synthetic Methods Reagent Selection

Evidence-Based Application Scenarios for 1-Decanethiol (CAS 143-10-2) Selection


Copper Nanoparticle Passivation Requiring Balanced Hydrophobicity and Processability

In the synthesis and stabilization of copper nanoparticles for conductive inks or catalytic applications, the intermediate packing density of 1-decanethiol (C10) relative to C8 and C12 [1] provides an optimal balance. C8 SAMs may be too loosely packed to adequately prevent surface oxidation of copper, while C12 SAMs can render the nanoparticles excessively hydrophobic, complicating dispersion in moderately polar solvent systems. C10 SAMs on copper nanoclusters (~3-5 nm) form a closely packed and organized monolayer [1] that is sufficiently dense to inhibit oxidation while maintaining manageable dispersibility.

Co-Ligand for Enhancing Photoluminescence in Solution-Processed Quantum Dot LEDs

For researchers fabricating hybrid light-emitting diodes (LEDs) based on cadmium chalcogenide nanocrystals, the use of 1-decanethiol as a co-ligand alongside an aromatic thiol (e.g., thiophenol) is evidenced to increase emission intensity compared to the aromatic thiol alone [2]. The C10 alkyl chain also improves the solubility of the nanocrystals in chlorobenzene [2], a common solvent for spin-coating active layers in devices with structures such as ITO/PEDOT:PSS/PVK:CdS/Al. This dual enhancement in optical output and solution processability makes 1-decanethiol a targeted selection for improving quantum dot LED performance.

Research Protocols Requiring Moderate-Thiol Volatility and Reduced Ambient Odor

In synthetic organic or materials chemistry laboratories where fume hood space is limited or where protocols involve open-vessel steps, the vapor pressure of the thiol reagent is a critical operational parameter. 1-Decanethiol, with a vapor pressure of 0.0367 mm Hg at 25°C, offers an over tenfold reduction in airborne concentration compared to 1-octanethiol (0.425 mm Hg) [3][4], significantly mitigating the characteristic 'stench' associated with lower alkanethiols [5]. While not completely odorless like 1-dodecanethiol (0.00853 mm Hg) [6], 1-decanethiol's faint odor [5] and lower volatility relative to C8 make it a pragmatic choice when a liquid reagent with moderate volatility is required without the extreme odor control measures demanded by C8 or shorter thiols.

Synthesis of Redox-Active Functionalized Metal Nanoparticles via Ligand Exchange

1-Decanethiol demonstrates effective performance as an incoming ligand in place-exchange reactions on pre-formed metal nanoparticles. In a specific study, ligand-exchange of octadecanethiol-stabilized ruthenium nanoparticles (~2.0 nm) with a phenothiazine-linked decanethiol derivative afforded redox-active, phenothiazine-functionalized ruthenium nanoparticles (~1.9 nm) exhibiting a reversible redox peak at +0.51 V (vs Ag/0.1 M AgNO₃) [7]. This demonstrates the utility of the 1-decanethiol moiety for introducing functional handles onto nanoparticle surfaces without disrupting core stability, a key requirement for constructing advanced nanocomposite materials.

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